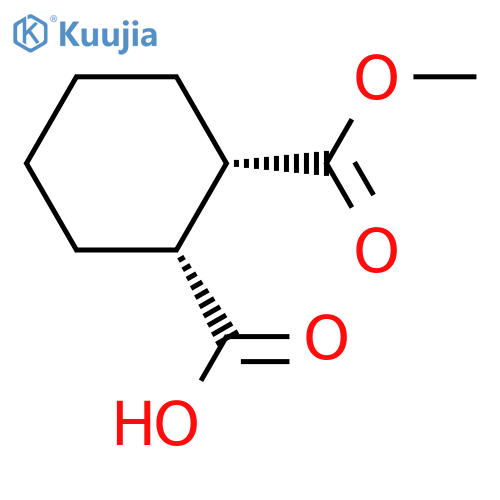

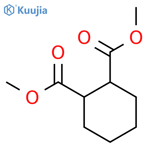

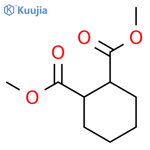

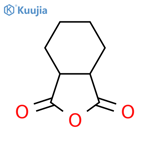

Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters

,

Journal of Organic Chemistry,

1987,

52(20),

4565-70